N1-Ethyl Linker Confers Distinct Conformational Flexibility: Rotatable Bond Comparison
The target compound contains a two-carbon ethyl linker between the pyrrolidine nitrogen and the dimethoxyphenyl ring, yielding 5 rotatable bonds, compared to 3 rotatable bonds in the directly N-phenyl analog (CAS 1017458-67-1) . This difference in rotatable bond count (Δ = +2) is structurally significant: published analyses of pyrrolidine-based NNRTIs have demonstrated that increasing conformational flexibility via ethyl spacers can substantially alter target binding geometry, with optimal linker lengths being empirically determined for each target class [1]. The ethyl linker allows the dimethoxyphenyl pharmacophore to sample a larger conformational volume, which may be critical for engaging binding pockets inaccessible to the conformationally restricted N-phenyl analog.
| Evidence Dimension | Rotatable Bond Count (conformational flexibility) |
|---|---|
| Target Compound Data | 5 rotatable bonds (ethyl linker present) |
| Comparator Or Baseline | 3 rotatable bonds for 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile (CAS 1017458-67-1); 4 rotatable bonds for the carboxylic acid analog (CAS 85263-80-5) |
| Quantified Difference | Δ = +2 rotatable bonds vs. N-phenyl analog; Δ = +1 vs. carboxylic acid analog |
| Conditions | Structural comparison derived from SMILES strings and standard 2D molecular representations |
Why This Matters
Rotatable bond count is a primary determinant of conformational entropy and target-binding pose diversity; a difference of 2 rotatable bonds can translate to measurable differences in binding affinity and selectivity in SAR campaigns.
- [1] PMC8301260. Anti-human immunodeficiency activity of novel 2-arylpyrrolidine analogs. Med Chem Res (2017) 26:101–108. Discusses the impact of aryl substitution patterns and linker flexibility on anti-HIV-1 activity. DOI: 10.1007/s00044-016-1731-7. View Source
